[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol
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Overview
Description
[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol is a heterocyclic compound that features a pyridine ring fused with a thiazole ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. Subsequent reactions with pyridine derivatives can introduce the pyridine ring into the structure .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, piperidine derivatives, and substituted pyridine compounds .
Scientific Research Applications
Chemistry
In chemistry, [4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is being investigated for its potential use in drug development. Its unique structure and reactivity profile make it a promising candidate for the design of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the synthesis of various functional materials, including polymers and catalysts. Its versatility and reactivity make it valuable for industrial applications .
Mechanism of Action
The mechanism of action of [4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine-thiazole derivatives, such as:
- [4-(pyridin-2-yl)-1,3-thiazol-2-yl]methanol
- [4-(pyridin-4-yl)-1,3-thiazol-2-yl]methanol
- Thiazolo[4,5-b]pyridines
Uniqueness
What sets [4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1342065-60-4 |
---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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